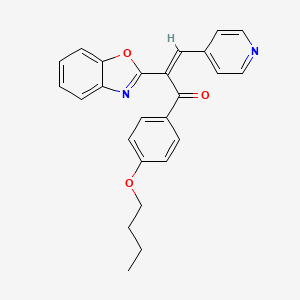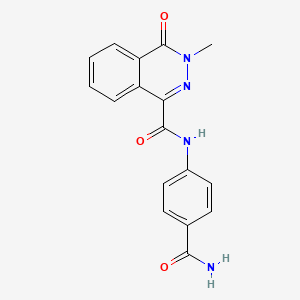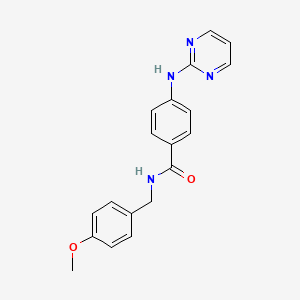![molecular formula C18H18ClN5O2S B12161010 1-(6-chloropyridazin-3-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B12161010.png)
1-(6-chloropyridazin-3-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloropyridazin-3-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridazine ring, a methoxybenzothiazole moiety, and a piperidine carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. The synthetic route often begins with the chlorination of pyridazine to form 6-chloropyridazine. This intermediate is then reacted with piperidine-4-carboxamide under specific conditions to yield the desired product. The methoxybenzothiazole moiety is introduced through a separate reaction, which is then coupled with the chloropyridazine-piperidine intermediate. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(6-chloropyridazin-3-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloropyridazine ring is particularly reactive towards nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(6-chloropyridazin-3-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in various biological responses.
Comparison with Similar Compounds
1-(6-chloropyridazin-3-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide: This compound lacks the methoxybenzothiazole moiety, which may result in different chemical and biological properties.
1-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide: This compound lacks the chloropyridazine ring, which may affect its reactivity and biological activity.
1-(6-chloropyridazin-3-yl)-N-(benzo[d]thiazol-2-yl)piperidine-4-carboxamide: This compound lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H18ClN5O2S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O2S/c1-26-12-2-3-13-14(10-12)27-18(20-13)21-17(25)11-6-8-24(9-7-11)16-5-4-15(19)22-23-16/h2-5,10-11H,6-9H2,1H3,(H,20,21,25) |
InChI Key |
PPAGLMBICLIJAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160928.png)
![(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12160932.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12160938.png)


![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indole-4-carboxamide](/img/structure/B12160944.png)
![3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12160950.png)


![8,8,10-trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B12160976.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B12160983.png)
![2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160984.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12160987.png)
